

# Entinostat versus vorinostat efficacy comparison

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## Compound Focus: Entinostat

CAS No.: 209783-80-2

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## Quick Comparison at a Glance

The table below summarizes the core differences between **entinostat** and vorinostat based on current evidence.

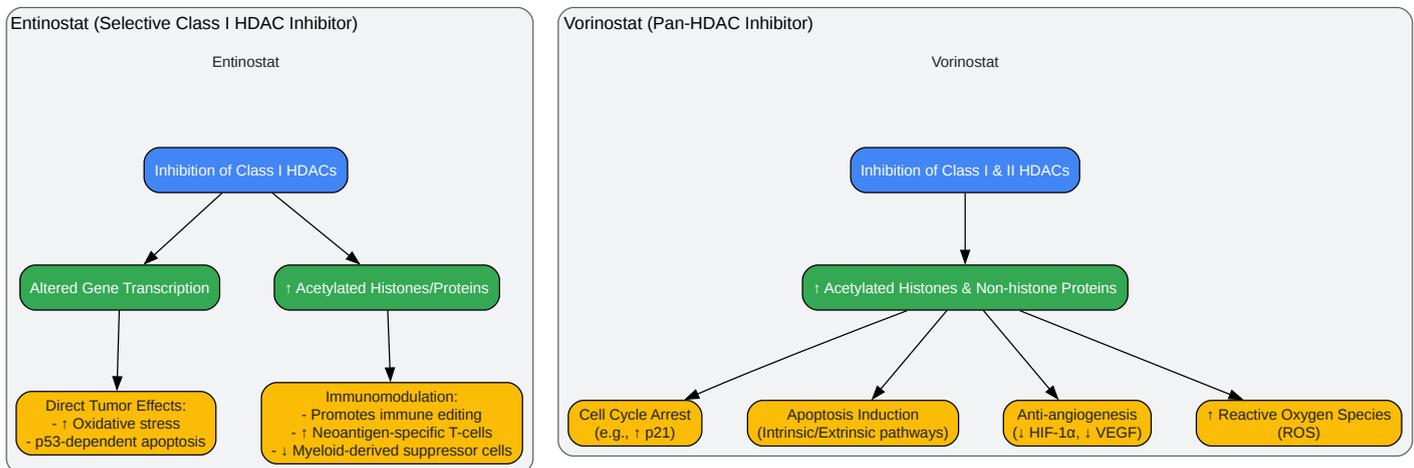
Feature	Entinostat	Vorinostat
<b>HDAC Selectivity</b>	Selective for <b>Class I</b> HDACs (e.g., HDAC1, HDAC3) [1] [2] [3]	Pan-inhibitor of <b>Class I &amp; II</b> HDACs (e.g., HDAC1, 2, 3, 6, 8) [4] [5] [6]
<b>Key Mechanisms</b>	Immunomodulation, induces oxidative stress, p53-dependent cytotoxicity [7] [1] [8]	Apoptosis, cell cycle arrest, anti-angiogenesis, oxidative stress, p53-independent cytotoxicity [7] [4] [5]
<b>Clinical Status</b>	Investigational (Multiple Phase I-III trials) [3]	FDA-approved for Cutaneous T-cell Lymphoma (CTCL) [4] [6]
<b>Notable Efficacy &amp; Context</b>	Promising in combo with immunotheries (e.g., anti-PD-1); efficacy can depend on p53 status [1] [3] [8]	Proven in CTCL; single-agent activity elusive in ALL; efficacy largely p53-independent [7] [4] [9]

## Mechanism of Action and Key Differentiators

The distinct HDAC inhibition profiles of **entinostat** and vorinostat lead to different biological effects and therapeutic rationales.

- **Entinostat: Precision and Immunomodulation:** As a selective Class I HDAC inhibitor, **entinostat** targets specific enzymes often overexpressed in cancers [1] [3]. A key mechanism is remodeling the **tumor immune microenvironment**. In bladder cancer models, **entinostat** promotes immune editing of tumor neoantigens, increases CD8+ effector memory T cells, and decreases immunosuppressive cells, creating a robust antitumor response that is enhanced by anti-PD-1 therapy [1]. Its anticancer effects have also been shown to be partially dependent on the tumor suppressor **p53** [8].
- **Vorinostat: Broad-Spectrum Activity:** As a pan-HDAC inhibitor, vorinostat has a wider range of targets, leading to multiple mechanisms, including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and promotion of reactive oxygen species (ROS) [4] [5]. Unlike **entinostat**, vorinostat's cytotoxic effects have been demonstrated to be largely **independent of p53 status**, which may be advantageous in tumors with p53 mutations [8].

The diagrams below summarize the primary mechanisms for each drug.



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## Supportive Experimental Data and Protocols

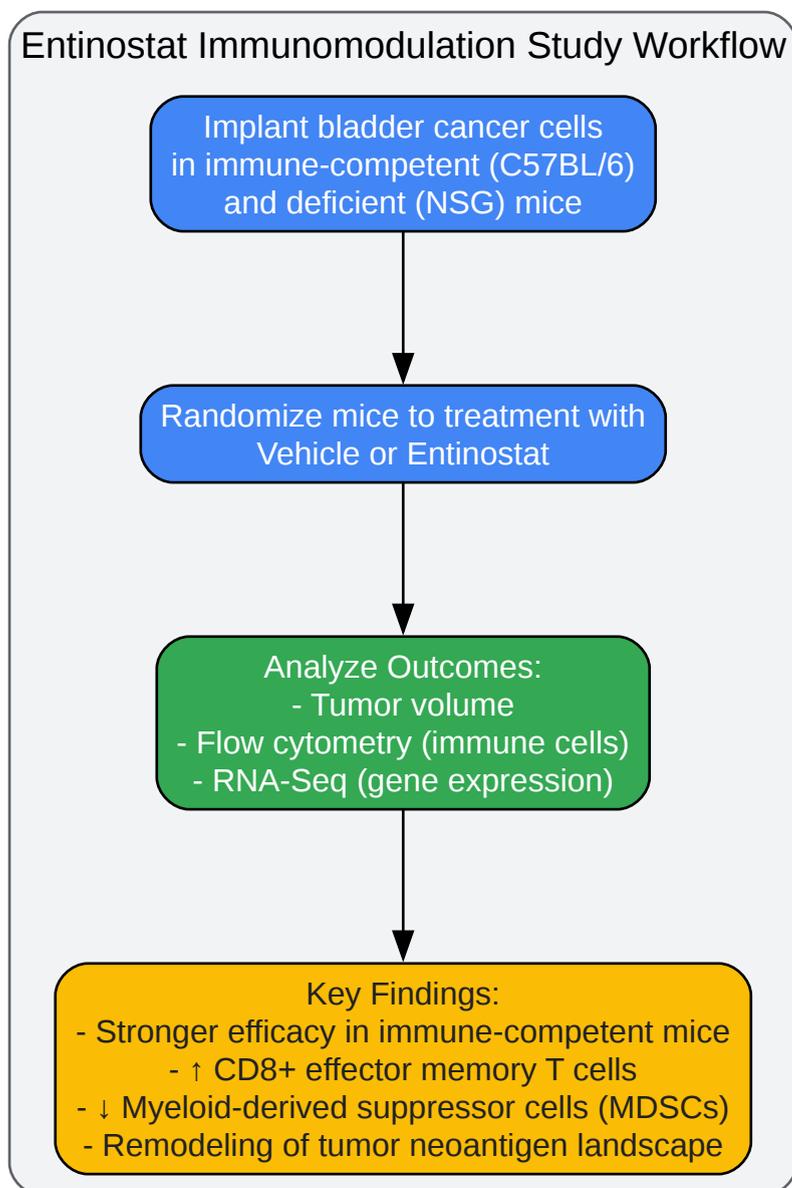
Key experiments highlight the differential effects and synergistic potential of these drugs.

- **Divergent Synergy with Redox-Modulating Agents:** A study in Acute Lymphocytic Leukemia (ALL) cells investigated combinations of vorinostat or **entinostat** with adaphostin. **Methodology:** ALL cell lines were treated with HDACi/adaphostin combinations. DNA fragmentation, caspase activation, mitochondrial disruption, and ROS were measured. The antioxidant N-acetylcysteine (NAC) was used to block ROS [7]. **Findings:** Both combinations synergistically induced apoptosis, preceded by increased superoxide. NAC blocked cell death in vorinostat/adaphostin-treated cells but

not in **entinostat**/adaphostin-treated cells, indicating a **point of divergence in their synergistic mechanisms** [7].

- **Differential Dependency on p53 Status:** Research using isogenic colon cancer cells (HCT-116 p53+/p53-) directly compared drug efficacy. **Methodology:** p53 wild-type and null cells were treated with various HDACi. Cell death was assessed via propidium iodide uptake and flow cytometry. Gene expression profiling was also performed [8]. **Findings:** Vorinostat was equally effective in killing p53+ and p53- cells. In contrast, **entinostat was less effective in p53 null cells**, confirming that its anticancer action is partially p53-dependent [8].
- **Entinostat's Immunomodulatory Workflow:** A study in immune-competent murine bladder cancer models elucidated how **entinostat** enhances anti-tumor immunity. **Methodology:** Mice with established tumors were treated with **entinostat**. Tumor growth was monitored, and immune cell populations were analyzed by flow cytometry. RNA-Seq was used for transcriptome profiling [1]. **Findings:** **Entinostat's** antitumor efficacy was more robust in immunocompetent hosts. It increased immune gene signatures, promoted CD8+ memory T cells, decreased immunosuppressive cells, and selectively edited the tumor neoantigen landscape, priming tumors for response to anti-PD-1 therapy [1].

The experimental workflow for this key finding is summarized below.



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## Key Takeaways for Research and Development

- **Choose Entinostat for Immuno-Oncology Combinations:** Its ability to remodel the tumor immune microenvironment and synergize with checkpoint inhibitors like anti-PD-1 makes it a strong candidate for combination therapies in immunologically "cold" tumors [1] [3].
- **Leverage Vorinostat for Broader Epigenetic Impact or p53-Mutant Cancers:** Its pan-inhibitor profile and ability to induce multiple death pathways independently of p53 make it a viable option where **entinostat** might be less effective [4] [8].

- **Consider Toxicity Profiles:** Both drugs have manageable but distinct toxicity profiles. Vorinostat's common side effects include fatigue, diarrhea, and thrombocytopenia [9]. **Entinostat**'s dose-limiting toxicities can include neurotoxicity, fatigue, and hypophosphatemia [2].

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## References

1. induces antitumor immune responses through immune... Entinostat [pmc.ncbi.nlm.nih.gov]
2. sciencedirect.com/topics/medicine-and-dentistry/ entinostat [sciencedirect.com]
3. What clinical trials have been conducted for Entinostat ? [synapse.patsnap.com]
4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
5. Cancer biology: mechanism of antitumour action ... [nature.com]
6. Vorinostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. Combinatorial effects of histone deacetylase inhibitors... [pmc.ncbi.nlm.nih.gov]
8. p53-dependent and p53-independent anticancer effects of ... [nature.com]
9. Phase I/II intra-patient dose escalation study of vorinostat in children... [clinicalepigeneticsjournal.biomedcentral.com]

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